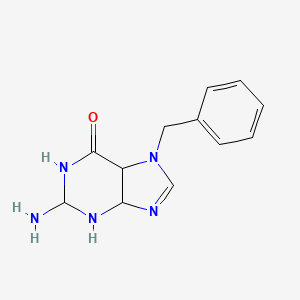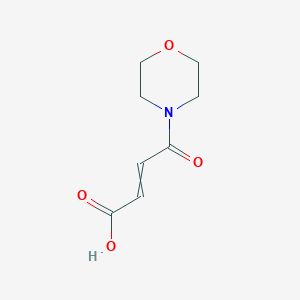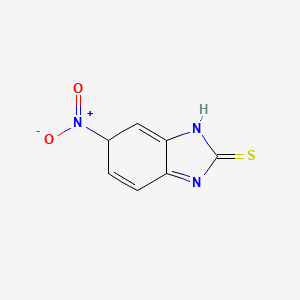![molecular formula C12H18NO4- B12359967 1-Azaspiro[3.3]heptane-1,6-dicarboxylic acid, 1-(1,1-dimethylethyl) ester](/img/structure/B12359967.png)
1-Azaspiro[3.3]heptane-1,6-dicarboxylic acid, 1-(1,1-dimethylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azaspiro[3.3]heptane-1,6-dicarboxylic acid, 1-(1,1-dimethylethyl) ester is a spirocyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties. This compound is a derivative of 1-azaspiro[3.3]heptane, which is known for its bioisosteric properties, making it a valuable scaffold in drug design .
Preparation Methods
The synthesis of 1-azaspiro[3.3]heptane-1,6-dicarboxylic acid, 1-(1,1-dimethylethyl) ester typically involves a multi-step process. One common method includes the thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate (ClO2S NCO), resulting in spirocyclic β-lactams. These β-lactams are then reduced using alane to produce the desired spirocyclic compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1-Azaspiro[3.3]heptane-1,6-dicarboxylic acid, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions, such as the reduction of β-lactam rings with alane, are common in its synthesis.
Substitution: It can undergo substitution reactions, particularly at the spirocyclic positions, to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like alane, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Azaspiro[3.3]heptane-1,6-dicarboxylic acid, 1-(1,1-dimethylethyl) ester has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex molecules and as a bioisostere in drug design.
Biology: Its unique structure allows it to interact with biological targets in novel ways, making it useful in the study of biological pathways.
Industry: It is used in the development of new materials and chemical processes due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-azaspiro[3.3]heptane-1,6-dicarboxylic acid, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. As a bioisostere of piperidine, it can mimic the biological activity of piperidine-containing compounds. This allows it to bind to similar receptors and enzymes, modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
1-Azaspiro[3.3]heptane-1,6-dicarboxylic acid, 1-(1,1-dimethylethyl) ester is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. Similar compounds include:
2-Azaspiro[3.3]heptane: Another spirocyclic compound used as a bioisostere of piperidine.
Piperidine: A common scaffold in medicinal chemistry, but lacks the spirocyclic structure.
Spirocyclic β-lactams: Intermediate compounds in the synthesis of 1-azaspiro[3.3]heptane derivatives.
These compounds share some structural similarities but differ in their specific chemical and biological properties, making this compound a unique and valuable compound in various fields of research.
Properties
Molecular Formula |
C12H18NO4- |
|---|---|
Molecular Weight |
240.28 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[3.3]heptane-6-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-5-4-12(13)6-8(7-12)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/p-1 |
InChI Key |
PLTMDLGZYGFWOV-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CC(C2)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


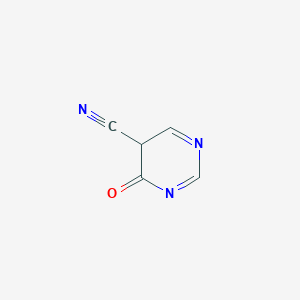
![4aH-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B12359891.png)
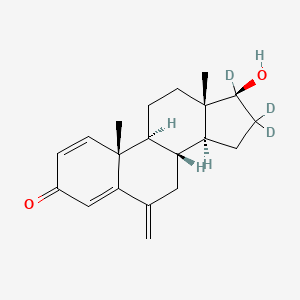
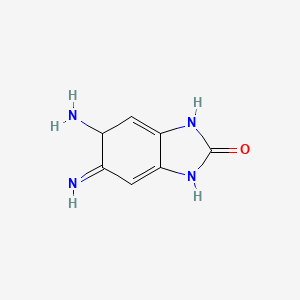


![(2S)-N-[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]butanediamide](/img/structure/B12359922.png)
![5-[4-(Trifluoromethyl)phenyl]pyrazolidine-3-carboxylic acid](/img/structure/B12359923.png)

